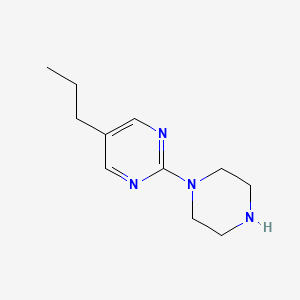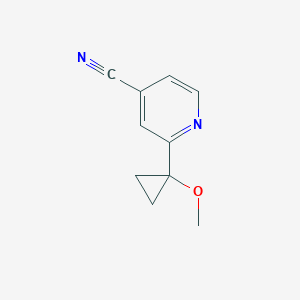
1-(3-Bromo-5-methoxybenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-methoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methoxybenzyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach provides a straightforward synthesis of 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve the use of microwave irradiation and solid support systems. For example, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as solid support has been developed .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-5-methoxybenzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the bromo substituent or reduce other functional groups.
Substitution: The bromo substituent can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, reduction may yield a dehalogenated product, and substitution may yield a new azetidine derivative with a different substituent.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-methoxybenzyl)azetidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(3-Bromo-5-methoxybenzyl)azetidine include other azetidines with different substituents, such as:
- This compound-3-carboxylate
- 3-(2-Bromo-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
This compound is unique due to its specific substituents, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
1-[(3-bromo-5-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-9(5-10(12)7-11)8-13-3-2-4-13/h5-7H,2-4,8H2,1H3 |
Clave InChI |
XDTRZLJZIDOOIC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CN2CCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13669672.png)









![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)
